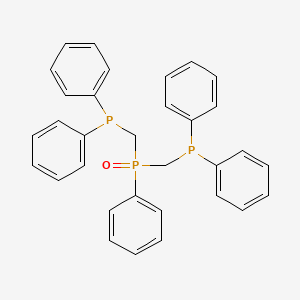
Bis(diphenylphosphinomethyl)phenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(diphenylphosphinomethyl)phenylphosphine oxide is an organophosphorus compound known for its unique structure and properties. It is a white crystalline solid that functions as a ligand in coordination and organometallic chemistry. This compound is particularly notable for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphinomethyl)phenylphosphine oxide can be synthesized through the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine. The reaction typically involves the following steps:
Reactants: Phenylphosphine and vinyldiphenylphosphine.
Catalyst: A free-radical initiator such as azobisisobutyronitrile (AIBN).
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Bis(diphenylphosphinomethyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
科学研究应用
Bis(diphenylphosphinomethyl)phenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which bis(diphenylphosphinomethyl)phenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers. The compound acts as a tridentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
相似化合物的比较
Similar Compounds
Bis(diphenylphosphinoethyl)phenylphosphine: Similar in structure but with ethyl groups instead of methyl groups.
Bis(diphenylphosphinophenyl)phenylphosphine: Contains phenyl groups instead of methyl groups.
1,1,1-Tris(diphenylphosphinomethyl)ethane: A tripodal ligand with three phosphinomethyl groups.
Uniqueness
Bis(diphenylphosphinomethyl)phenylphosphine oxide is unique due to its specific coordination properties and stability. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in catalysis and material science.
属性
分子式 |
C32H29OP3 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
[diphenylphosphanylmethyl(phenyl)phosphoryl]methyl-diphenylphosphane |
InChI |
InChI=1S/C32H29OP3/c33-36(32-24-14-5-15-25-32,26-34(28-16-6-1-7-17-28)29-18-8-2-9-19-29)27-35(30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-25H,26-27H2 |
InChI 键 |
NENOPSPISCHXLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CP(=O)(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


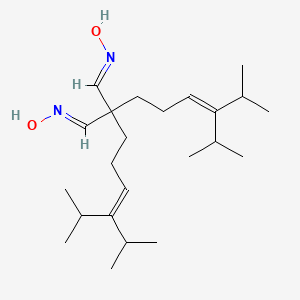
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)


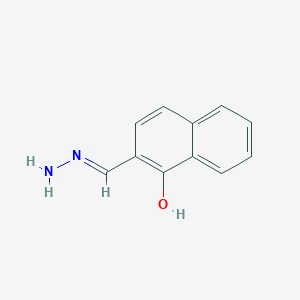
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
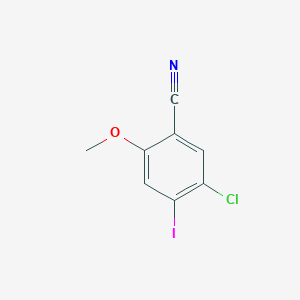
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

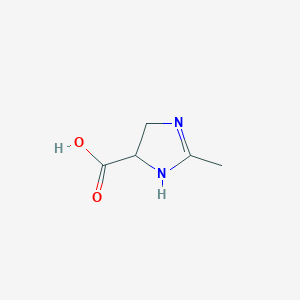


![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
